molecular formula C7H5ClN2O B13130734 2-Chloro-6-(hydroxymethyl)nicotinonitrile

2-Chloro-6-(hydroxymethyl)nicotinonitrile

Cat. No.: B13130734
M. Wt: 168.58 g/mol
InChI Key: ZHCFRRCCTQHUNJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(hydroxymethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom and a hydroxymethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(hydroxymethyl)nicotinonitrile typically involves the chlorination of 6-(hydroxymethyl)nicotinonitrile. This can be achieved through various methods, including the use of thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(hydroxymethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(hydroxymethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(hydroxymethyl)nicotinonitrile involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(methyl)nicotinonitrile
  • 2-Chloro-6-(hydroxymethyl)pyridine
  • 6-(Hydroxymethyl)nicotinonitrile

Uniqueness

2-Chloro-6-(hydroxymethyl)nicotinonitrile is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the nicotinonitrile scaffold. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-6-(hydroxymethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-5(3-9)1-2-6(4-11)10-7/h1-2,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCFRRCCTQHUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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